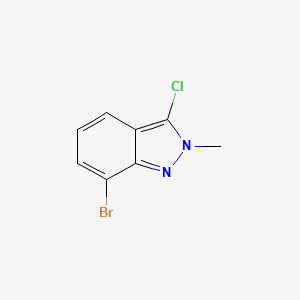

7-bromo-3-chloro-2-methyl-2H-indazole

Description

7-Bromo-3-chloro-2-methyl-2H-indazole is a halogenated indazole derivative characterized by a bromine atom at position 7, a chlorine atom at position 3, and a methyl group at position 2 of the indazole ring.

Properties

Molecular Formula |

C8H6BrClN2 |

|---|---|

Molecular Weight |

245.50 g/mol |

IUPAC Name |

7-bromo-3-chloro-2-methylindazole |

InChI |

InChI=1S/C8H6BrClN2/c1-12-8(10)5-3-2-4-6(9)7(5)11-12/h2-4H,1H3 |

InChI Key |

GDYBDHWGYKCEGK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C2C=CC=C(C2=N1)Br)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The table below highlights key structural and synthetic differences between 7-bromo-3-chloro-2-methyl-2H-indazole and its closest analogs:

Key Observations:

Substituent Positioning: The 3-chloro substituent in the target compound distinguishes it from analogs like 7-bromo-4-chloro-1H-indazol-3-amine, where chlorine occupies position 4. The 2-methyl group in the target compound may enhance steric hindrance compared to 1-methyl or 3-methyl derivatives, influencing binding affinity in biological targets .

Synthetic Accessibility :

- Analogs such as 7-bromo-4-chloro-1H-indazol-3-amine are synthesized via hydrazine-mediated cyclization of nitriles (e.g., 3-bromo-6-chloro-2-fluorobenzonitrile) . Similar strategies could theoretically apply to the target compound by modifying starting materials to introduce the 3-chloro and 2-methyl groups.

- Commercial availability of 7-bromo-2-methyl-2H-indazole suggests that methylation at position 2 is synthetically feasible, though halogenation at position 3 would require additional steps .

Q & A

Basic: What are the optimal synthetic routes for 7-bromo-3-chloro-2-methyl-2H-indazole, and what factors influence yield and selectivity?

The synthesis typically involves halogenation and cyclization steps. For bromination, N-bromosuccinimide (NBS) in acidic media (e.g., concentrated H2SO4) is effective, as demonstrated in analogous indazole syntheses . Chlorination can be achieved using POCl3 or SOCl2 under reflux. Key factors include:

- Temperature control : Lower temperatures (0–25°C) minimize side reactions like over-halogenation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethers improve selectivity for mono-halogenated products .

- Catalysts : Palladium or copper catalysts may assist in cross-coupling reactions for functionalization .

Reaction progress should be monitored via TLC and <sup>1</sup>H NMR to optimize yields (>70%) .

Basic: Which spectroscopic techniques are most effective for characterizing 7-bromo-3-chloro-2-methyl-2H-indazole?

- <sup>1</sup>H/ <sup>13</sup>C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Chlorine and bromine substituents cause deshielding in adjacent carbons .

- FTIR : Identify C-Br (590 cm<sup>-1</sup>) and C-Cl (745 cm<sup>-1</sup>) stretches, along with C=N (1610–1650 cm<sup>-1</sup>) for the indazole ring .

- Mass Spectrometry (MS) : Confirm molecular weight via [M+H]<sup>+</sup> peaks and isotopic patterns characteristic of Br/Cl .

Advanced: How can computational methods like DFT predict the reactivity of 7-bromo-3-chloro-2-methyl-2H-indazole?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic properties:

- Electron density maps : Predict electrophilic/nucleophilic sites. The Br atom exhibits lower electron density, making it susceptible to nucleophilic substitution .

- HOMO-LUMO gaps : Correlate with stability; a smaller gap (<5 eV) suggests higher reactivity in cross-coupling reactions .

- Thermochemical parameters : Atomization energies and ionization potentials validate synthetic feasibility (average error ±2.4 kcal/mol) .

Advanced: How should researchers address contradictions in spectroscopic data for derivatives of this compound?

Contradictions (e.g., unexpected <sup>1</sup>H NMR splitting or FTIR shifts) require:

- Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- X-ray crystallography : Confirm regiochemistry if synthetic pathways yield ambiguous products .

- Error analysis : Quantify instrument precision (e.g., ±0.1 ppm for NMR) and compare with literature data for analogous structures .

Basic: What are the common side reactions during halogenation, and how can they be mitigated?

- Over-bromination : Use stoichiometric NBS (1.05–1.1 eq.) and low temperatures (0°C) .

- Dehalogenation : Avoid strong reducing agents; instead, employ Pd-catalyzed coupling for selective functionalization .

- Ring-opening : Minimize acidic conditions during chlorination (e.g., use SOCl2 instead of POCl3 at lower temperatures) .

Advanced: What mechanistic insights exist for cyclization reactions forming the indazole core?

Cyclization often proceeds via hydrazine-mediated ring closure :

- Intermediate isolation : Nitrile precursors react with hydrazine to form dihydroindazole intermediates, which oxidize to indazoles .

- Catalytic pathways : Pd(OAc)2 facilitates C-N bond formation, with triphenylphosphine stabilizing reactive intermediates .

Kinetic studies show pseudo-first-order dependence on hydrazine concentration, suggesting a rate-limiting cyclization step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.